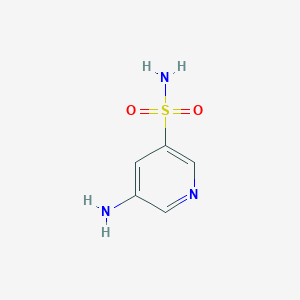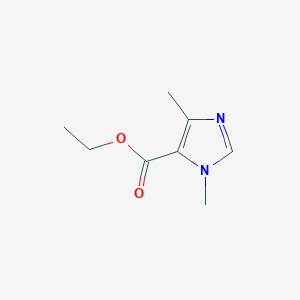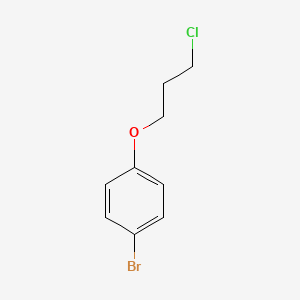
4-Fluoro-2-nitrobenzyl bromide
Descripción general
Descripción
4-Fluoro-2-nitrobenzyl bromide is a chemical compound that has been studied for various applications in organic synthesis and materials science. While the provided papers do not directly discuss 4-fluoro-2-nitrobenzyl bromide, they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and potential uses of 4-fluoro-2-nitrobenzyl bromide.
Synthesis Analysis
The synthesis of related fluorobenzyl bromides has been described in the literature. For instance, the synthesis of o- and p-[18F]fluorobenzyl bromides was achieved from nitrobenzaldehyde through a three-step process with good yield, indicating the feasibility of synthesizing fluorobenzyl bromides with specific substitutions on the benzene ring . Additionally, the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene using photosynthesis under ultraviolet irradiation has been reported, which suggests that similar methods could potentially be applied to the synthesis of 4-fluoro-2-nitrobenzyl bromide .
Molecular Structure Analysis
The molecular structure of compounds related to 4-fluoro-2-nitrobenzyl bromide has been characterized using various spectroscopic techniques. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography and characterized by NMR, elemental analysis, EI-MS, and FT-IR . These techniques are essential for confirming the structure of synthesized compounds and could be applied to 4-fluoro-2-nitrobenzyl bromide as well.
Chemical Reactions Analysis
The reactivity of fluorobenzyl bromides has been explored in several studies. 4-Fluorobenzyl bromide was used to alkylate sulfamic esters under phase transfer conditions, leading to the preparation of N-dialkylated products or corresponding ethers . This demonstrates the potential of fluorobenzyl bromides to participate in nucleophilic substitution reactions. Moreover, 4-nitrobenzyl bromide has been used as a catalyst for the electrochemical reduction of CO2, indicating that nitrobenzyl bromides can have catalytic activity in certain reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of 4-fluoro-2-nitrobenzyl bromide. For instance, the introduction of a fluorine atom in the benzyl ether-type protecting group was found to provide stability to oxidizing conditions, suggesting that fluorine substitution can enhance the stability of benzyl compounds . Additionally, the electrochemical behavior of 4-nitrobenzyl bromide was studied, revealing that it can act as a catalyst in the electrocarboxylation process .
Aplicaciones Científicas De Investigación
Tandem SN2-SNAr Reactions
4-Fluoro-2-nitrobenzyl bromide is utilized in synthetic chemistry for the formation of highly functionalized 4H-1-benzopyrans. This process involves treatment with active methylene compounds in the presence of excess potassium carbonate, leading to products through a tandem SN2-SNAr reaction sequence, offering yields between 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).
Solvolytic Reactions
Research into the solvolysis of o-nitrobenzyl bromide, a compound closely related to 4-Fluoro-2-nitrobenzyl bromide, has provided insights into the effects of the ortho nitro group in such reactions. This study aids in understanding the reactivity and mechanisms involved in the solvolysis of related compounds, contributing to broader applications in chemical synthesis (Park, Rhu, Kyong, & Kevill, 2019).
Electrosynthesis and Catalysis
A study on the electrochemical behavior of 4-nitrobenzyl bromide highlights its potential as a catalyst for the reduction of CO2 and as a substrate for the electrosynthesis of 4-nitrophenylacetic acid. This research demonstrates the compound's dual role in electrocatalytic processes, contributing to the development of sustainable chemical syntheses (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Photosynthesis Research
Photosynthesis research on 4-nitrobenzyl bromide has led to an environmentally friendly process with a 90% yield and 98% product purity under specific conditions, demonstrating the compound's utility in green chemistry applications (Zhou Zeng-yong, 2009).
Safety And Hazards
4-Fluoro-2-nitrobenzyl bromide is classified as having acute toxicity, and can cause severe skin burns and eye damage . It is harmful if swallowed and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNHHKYVFAXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509231 | |
| Record name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitrobenzyl bromide | |
CAS RN |
76437-44-0 | |
| Record name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)







![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

